4-[4-(4-Ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile
Description
This compound features a benzothiazole core substituted with an ethoxy group at the 4-position, linked via a piperazine-carbonyl bridge to a benzonitrile moiety. Its structure combines a planar aromatic heterocycle (benzothiazole) with a flexible piperazine spacer, enabling diverse interactions in biological or material science contexts. The benzonitrile group may enhance solubility and serve as a hydrogen-bond acceptor, a feature observed in benzonitrile-containing anticancer agents () .
Properties
IUPAC Name |
4-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-2-27-17-4-3-5-18-19(17)23-21(28-18)25-12-10-24(11-13-25)20(26)16-8-6-15(14-22)7-9-16/h3-9H,2,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNQJHGXEIVESA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzothiazole Core Formation
The 4-ethoxy-1,3-benzothiazole scaffold is typically constructed via cyclocondensation of 2-aminothiophenol derivatives with carboxylic acid equivalents. A representative procedure involves:
Ethoxy Introduction :
Bromination at C-2 :
Piperazine Coupling
The brominated benzothiazole undergoes nucleophilic aromatic substitution (SNAr) with piperazine :
- Protocol :
- 2-Bromo-4-ethoxy-1,3-benzothiazole (1 eq) and piperazine (2.5 eq) are refluxed in N-methylpyrrolidone (NMP) at 120°C for 12 hours.
- Workup : The mixture is diluted with heptane, and the aqueous layer is separated. Anion exchange resin (Duolite A7) is employed to remove excess piperazine, yielding 4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazine (72% yield).
Acylation with 4-Cyanobenzoyl Chloride
The final step involves coupling the piperazine-benzothiazole intermediate with 4-cyanobenzoyl chloride:
Acyl Chloride Preparation
Amide Bond Formation
Purification and Crystallization
- Solvent Exchange : Acetonitrile is used for azeotropic drying (68°C, 700 mbar) to reduce water content (<1% KF).
- Crystallization : The crude product is dissolved in acetone and slowly cooled to 5°C, yielding this compound as a pale-yellow solid (75% yield, >99% HPLC purity).
Analytical Characterization
Critical quality attributes are verified via:
Process Optimization Challenges
Regioselectivity in Benzothiazole Formation
Over-alkylation during piperazine coupling is mitigated by:
Moisture Sensitivity
The acyl chloride intermediate is highly moisture-sensitive. Protocols mandate:
- Inert Atmosphere : Reactions conducted under nitrogen with molecular sieves.
- Azeotropic Drying : Acetonitrile distills residual water, ensuring anhydrous conditions during crystallization.
Alternative Synthetic Routes
Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling between 4-boronopiperazine and 2-chloro-4-ethoxybenzothiazole has been explored but suffers from low yields (∼50%) due to steric hindrance.
Solid-Phase Synthesis
Immobilized piperazine on Wang resin allows stepwise acylation and benzothiazole coupling, though scalability remains limited.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including those with piperazine moieties, exhibit significant antimicrobial properties. A study synthesized a series of piperazine-substituted benzothiazoles and evaluated their activity against Mycobacterium tuberculosis. The results showed that certain derivatives displayed potent antitubercular activity, suggesting that compounds like 4-[4-(4-Ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile may contribute to the development of new antitubercular agents .
Anticancer Potential
Benzothiazole derivatives have been investigated for their anticancer properties. The compound's structure allows it to interact with various enzymes and growth factors involved in cancer progression. For instance, studies on related compounds have demonstrated their ability to inhibit telomerase and topoisomerase, which are critical in cancer cell proliferation . This positions this compound as a candidate for further research in cancer therapeutics.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationships of benzothiazole derivatives is crucial for optimizing their therapeutic efficacy. Various studies have focused on modifying the piperazine and benzothiazole components to enhance biological activity while minimizing toxicity. For example, modifications in the carbonyl group or the ethoxy substituent can significantly impact the compound's solubility and bioavailability, which are essential factors for drug development .
Case Study on Antitubercular Activity
A notable case study involved synthesizing a series of 4-carbonyl piperazine substituted 1,3-benzothiazin-4-one derivatives. Among these, one compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.008 μM against Mycobacterium tuberculosis H37Ra, showcasing its potential as a lead compound for further development . This case highlights the importance of structural modifications in enhancing the biological activity of similar compounds.
Observational Research Frameworks
Observational research methodologies have been employed to assess the efficacy of benzothiazole derivatives in clinical settings. Such frameworks allow researchers to gather comprehensive data on patient responses to treatments involving these compounds, providing insights into their therapeutic potential and areas for improvement .
Data Table: Summary of Key Findings
Mechanism of Action
The mechanism of action of 4-[4-(4-Ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets. The benzothiazole ring is
Biological Activity
The compound 4-[4-(4-Ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 320.42 g/mol. The structure features a benzothiazole moiety linked to a piperazine ring, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the benzothiazole core.
- Coupling reactions to attach the piperazine and carbonyl groups.
- Purification through crystallization or chromatography methods.
Antimycobacterial Activity
Research has indicated that derivatives of piperazine, including those related to this compound, exhibit significant antitubercular activity. For instance, studies have shown that compounds with similar structural features demonstrate effective inhibition against Mycobacterium tuberculosis with minimal cytotoxicity. A related study reported an MIC (Minimum Inhibitory Concentration) as low as 0.008 μM for certain derivatives, suggesting strong potential for therapeutic applications in tuberculosis treatment .
Antitumor Activity
Compounds containing benzothiazole and piperazine structures have been investigated for their antitumor properties. The structural diversity allows for modulation of pharmacological effects through various substitutions. In vitro studies have demonstrated that these compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Anti-inflammatory Properties
The anti-inflammatory potential of similar benzothiazole derivatives has also been explored. These compounds have been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide in various cell models, indicating their possible use in treating inflammatory diseases.
Case Studies
- Antitubercular Evaluation : A study synthesized a series of piperazine derivatives and evaluated their activity against Mycobacterium tuberculosis. Compounds with simple alkyl side chains exhibited favorable aqueous solubility and low cytotoxicity, highlighting the importance of structural modifications in enhancing drug efficacy .
- Antitumor Effects : Another investigation focused on the structure-activity relationship (SAR) of benzothiazole-piperazine hybrids against various cancer cell lines. Results indicated that specific substitutions significantly increased cytotoxicity against breast and lung cancer cells .
Data Table: Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share partial structural motifs with the target molecule:
Key Observations :
- Benzonitrile-triazole derivatives (e.g., ) highlight the role of nitrile groups in enhancing cellular uptake and binding specificity.
Pharmacological and Functional Comparisons
- Anticancer Activity : Compounds like 1c () show IC₅₀ values of <10 µM against breast cancer cell lines, attributed to the benzonitrile-triazole scaffold’s ability to disrupt microtubule assembly . The target compound’s benzothiazole moiety may similarly intercalate DNA or inhibit kinases.
- Antioxidant Potential: Quinazoline-benzoxazole hybrids () exhibit radical scavenging activity (EC₅₀ ~20–50 µM), suggesting that benzothiazole derivatives with electron-rich groups (e.g., ethoxy) could mimic this behavior .
- Material Science : Benzonitrile derivatives in are used in OLEDs due to their electron-withdrawing properties, implying possible optoelectronic applications for the target compound .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[4-(4-Ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile, and how can intermediates be characterized?
- Methodology : The compound can be synthesized via a two-step process:
Step 1 : React 4-ethoxy-1,3-benzothiazole-2-carbonyl chloride with piperazine in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base.
Step 2 : Couple the resulting piperazine intermediate with 4-cyanobenzoyl chloride.
- Characterization : Use ¹H/¹³C NMR to confirm the integration of the ethoxy group (δ ~1.4 ppm for CH₃, δ ~4.4 ppm for OCH₂) and the benzonitrile aromatic protons (δ ~7.6–8.0 ppm). High-Resolution Mass Spectrometry (HRMS) should verify the molecular ion peak (e.g., m/z calculated for C₂₂H₂₁N₅O₂S: 427.14) .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodology : Prioritize enzyme inhibition assays (e.g., PARP-1/2 inhibition, given structural similarities to KU-0059436/AZD2281 in ). Use a fluorescence-based NAD⁺ depletion assay with recombinant PARP enzymes.
- Data Interpretation : Compare IC₅₀ values with known inhibitors (e.g., olaparib). Cross-validate activity using cellular assays (e.g., viability tests in BRCA1-deficient cell lines) .
Q. How can researchers assess the compound’s solubility and stability for in vitro studies?
- Methodology :
- Solubility : Test in DMSO (primary stock solvent) and aqueous buffers (PBS, pH 7.4) using nephelometry.
- Stability : Conduct accelerated stability studies (e.g., 24-hour incubation at 37°C in PBS) analyzed via HPLC to detect degradation products .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up without compromising purity?
- Methodology :
- Reaction Optimization : Use design of experiments (DoE) to vary solvents (e.g., DMF vs. THF), temperatures (50–80°C), and catalysts (e.g., DMAP for acyl transfer).
- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane or switch to preparative HPLC for polar intermediates .
Q. What structure-activity relationship (SAR) insights exist for modifying the ethoxy-benzothiazole moiety?
- Key Modifications :
- Replace the ethoxy group with methoxy or trifluoromethoxy to evaluate electronic effects on enzyme binding.
- Substitute the benzothiazole core with thiadiazole (as in ) to assess heterocycle specificity.
Q. How can conflicting bioactivity data between enzyme and cellular assays be resolved?
- Troubleshooting :
- Verify compound permeability using Caco-2 monolayer assays or P-glycoprotein inhibition studies.
- Test for off-target effects via kinome-wide profiling (e.g., Eurofins KinaseScan) .
Q. What advanced techniques validate the compound’s target engagement in cellular models?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
